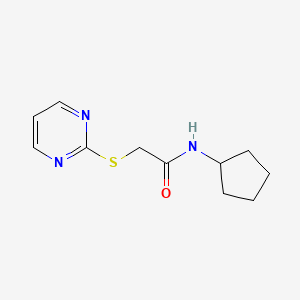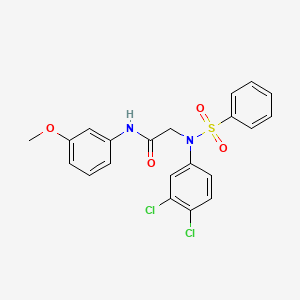![molecular formula C22H33N5 B6002369 9-(Cyclobutylmethyl)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6002369.png)
9-(Cyclobutylmethyl)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2,9-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Cyclobutylmethyl)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclobutylmethyl)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. The initial steps often include the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cyclobutylmethyl group and the spirocyclic diazaspirodecane structure. Common reagents used in these reactions include various alkylating agents, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9-(Cyclobutylmethyl)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
9-(Cyclobutylmethyl)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2,9-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 9-(Cyclobutylmethyl)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo[1,5-a]pyrimidine core but differ in their substituents and overall structure.
4-[[(7-Aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol: Another compound with a similar core structure but different functional groups.
Uniqueness
9-(Cyclobutylmethyl)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2,9-diazaspiro[4.5]decane is unique due to its spirocyclic structure and the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
9-(cyclobutylmethyl)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5/c1-17-11-18(2)27-21(24-17)20(12-23-27)14-26-10-8-22(16-26)7-4-9-25(15-22)13-19-5-3-6-19/h11-12,19H,3-10,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABZSLLDFCRPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)CN3CCC4(C3)CCCN(C4)CC5CCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-pyrazol-1-ylethanone](/img/structure/B6002296.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B6002313.png)
![9-[3-(4-bromophenyl)-4H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6002316.png)
![2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol](/img/structure/B6002324.png)
![4-[({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-N,N-DIETHYLANILINE](/img/structure/B6002331.png)
![1-(2-methylphenyl)-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6002332.png)
![3,4-bis[(4-chlorobenzoyl)amino]benzoic acid](/img/structure/B6002333.png)

![5-{1-[(6-methyl-1-benzofuran-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6002347.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6002366.png)
![1-(diethylamino)-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6002368.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-methylbenzamide](/img/structure/B6002376.png)


